![molecular formula C19H22O6 B3116241 (R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid CAS No. 215169-00-9](/img/structure/B3116241.png)
(R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid
Overview
Description
(R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid, also known as carvedilol, is a beta-blocker used to treat high blood pressure, heart failure, and left ventricular dysfunction. It was first approved by the US FDA in 1995 and has since become a widely used medication. In addition to its clinical use, carvedilol has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Herbicide Derivatization for Gas Chromatographic Analysis :The study by Rompa, Kremer, and Zygmunt (2004) discusses the derivatization of phenoxy acid herbicides for gas chromatographic determination. This process is significant in analyzing compounds similar to the given chemical, especially in environmental and agricultural contexts (Rompa, Kremer, & Zygmunt, 2004).
Herbicide Resistance in Agriculture :Jugulam, Walsh, and Hall (2014) explored the introgression of phenoxy herbicide resistance from wild radish to cultivated radish. Their research is relevant to understanding how resistance to herbicides, which may include compounds similar to the one , can transfer between species (Jugulam, Walsh, & Hall, 2014).
Chromatographic Analysis of Phenolic Compounds :Steck and Wender's study (1965) on using paper chromatography in benzene-acetic acid-water for estimating free hydroxyl groups in phenolic compounds provides insights into analytical techniques that could be applied to similar compounds (Steck & Wender, 1965).
Advanced Oxidation Processes for Herbicide Degradation :Mehralipour and Kermani (2021) researched the optimization of a photo-electro/persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid, a herbicide. The study provides insights into environmental protection measures related to similar compounds (Mehralipour & Kermani, 2021).
properties
IUPAC Name |
2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-23-17-9-7-13(10-18(17)24-2)6-8-16(20)14-4-3-5-15(11-14)25-12-19(21)22/h3-5,7,9-11,16,20H,6,8,12H2,1-2H3,(H,21,22)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXQNDKPMJSIDG-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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